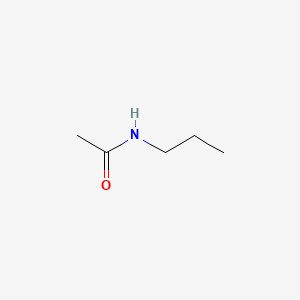

N-(n-Propyl)acetamide

Beschreibung

Contextualization within Amide Chemistry Research

Amides are a cornerstone of organic chemistry, recognized for their significant presence in biological systems, pharmaceuticals, and polymers. cymitquimica.comevitachem.comnist.govresearchgate.net The amide bond's planarity and stability, a result of resonance delocalization, are fundamental to the structure of proteins and peptides. stenutz.eu In synthetic chemistry, amides serve as crucial intermediates and building blocks for more complex molecular architectures. evitachem.com Research in amide chemistry is vast, encompassing their synthesis, reactivity, and the development of novel applications. nih.gov N-(n-Propyl)acetamide, as a simple N-substituted acetamide (B32628), provides a valuable model for studying the fundamental properties and reactions of this functional group, such as hydrolysis and interactions with other molecules. ontosight.airesearchgate.net

Significance in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies in its utility as a versatile building block and a functional material. Its applications, while not as extensively documented as some more complex amides, are noteworthy. It serves as a solvent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. smolecule.com Furthermore, its role as a plasticizer in polymer formulations is an area of active research, aiming to enhance the flexibility and durability of materials. researchgate.netsmolecule.com The study of its interactions with metal ions and other organic molecules is crucial for understanding its behavior in various chemical systems and for developing new applications. smolecule.com

Scope and Research Objectives for this compound

The primary research objectives for this compound are centered on elucidating its chemical behavior and expanding its applications. Key areas of investigation include:

Synthesis and Reactivity: Developing more efficient and sustainable synthetic routes for its production and exploring the full range of its chemical transformations, including hydrolysis under various conditions and reactions to form new derivatives. ontosight.aigoogle.comchemistrysteps.com

Materials Science: Investigating its efficacy as a plasticizer for biopolymers like thermoplastic starch and understanding the structure-property relationships that govern its performance. researchgate.netresearchgate.net

Coordination Chemistry: Studying its potential as a ligand in the formation of metal complexes, which could have applications in catalysis. smolecule.com

Spectroscopic and Physicochemical Characterization: Detailed analysis of its spectroscopic data (IR, NMR, Mass Spectrometry) and other physical properties to provide a comprehensive understanding of its molecular structure and intermolecular interactions. nist.gov

Chemical and Physical Properties of this compound

The following tables provide a summary of the key chemical and physical properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5331-48-6 nist.gov |

| Molecular Formula | C5H11NO nist.gov |

| Molecular Weight | 101.15 g/mol scbt.com |

| IUPAC Name | N-Propylacetamide chemspider.com |

| Synonyms | Acetamide, N-propyl-; N-(n-Propyl)ethanamide nist.gov |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 210-211 °C at 760 mmHg thegoodscentscompany.com |

| Flash Point | 107.78 °C thegoodscentscompany.com |

| Solubility in Water | 6.612 x 10^4 mg/L at 25 °C (estimated) thegoodscentscompany.com |

| logP (o/w) | 0.320 (estimated) thegoodscentscompany.com |

| Vapor Pressure | 0.189 mmHg at 25 °C (estimated) thegoodscentscompany.com |

Detailed Research Findings

Research on this compound has yielded valuable insights into its synthesis and reactivity.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The most common laboratory-scale synthesis involves the amidation reaction of n-propylamine with either acetic anhydride (B1165640) or acetyl chloride. smolecule.com Another approach is the direct ammonolysis of acetic acid in the presence of propylamine (B44156). smolecule.com Industrial-scale production may utilize the hydrolysis of di-n-propyl acetonitrile (B52724). google.com

Chemical Reactions of this compound

As a typical secondary amide, this compound undergoes hydrolysis in the presence of acids or bases to yield acetic acid and propylamine. ontosight.aismolecule.com The kinetics and mechanism of amide hydrolysis are a subject of ongoing study, with research on related amides providing insights into the process. researchgate.netnih.govmdpi.com It can also undergo chlorination to form N-chlorinated derivatives, which are useful intermediates in further chemical syntheses. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4-6-5(2)7/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPHPGLJYCDONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201459 | |

| Record name | N-Propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-48-6 | |

| Record name | N-Propylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PROPYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R1223GH74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N N Propyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

The ¹H NMR spectrum of N-(n-Propyl)acetamide is predicted to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule: the N-H proton, the acetyl methyl protons, and the three sets of protons on the n-propyl chain (α-CH₂, β-CH₂, and γ-CH₃).

The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between 5.5 and 8.5 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, which affect hydrogen bonding.

The protons of the acetyl methyl group (CH₃-C=O) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found in the range of 1.9-2.1 ppm.

The protons on the n-propyl group will exhibit characteristic multiplicities due to spin-spin coupling with their neighbors.

The α-methylene protons (-NH-CH₂-), being adjacent to the nitrogen atom, are deshielded and would likely appear as a triplet around 3.1-3.3 ppm, split by the two protons of the adjacent β-methylene group.

The β-methylene protons (-CH₂-CH₂-CH₃) are expected to produce a more complex signal, a sextet (or multiplet), due to coupling with both the α-methylene and γ-methyl protons. This signal would typically be found between 1.4 and 1.6 ppm.

The γ-methyl protons (-CH₂-CH₃) at the end of the propyl chain would appear as a triplet in the most upfield region, around 0.9 ppm, due to coupling with the two β-methylene protons.

A summary of these expected ¹H NMR spectral features is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -NH- | 5.5 - 8.5 | Broad Singlet |

| CH₃-C=O | 1.9 - 2.1 | Singlet (s) |

| -NH-CH₂- | 3.1 - 3.3 | Triplet (t) |

| -CH₂-CH₂-CH₃ | 1.4 - 1.6 | Sextet / Multiplet (m) |

| -CH₂-CH₃ | ~ 0.9 | Triplet (t) |

Note: The data in this table is based on typical chemical shift values for similar functional groups and does not represent experimentally verified data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each unique carbon atom.

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 170-173 ppm.

The acetyl methyl carbon (CH₃-C=O) signal is expected around 23 ppm.

The α-carbon of the propyl group (-NH-CH₂-) is attached to the electronegative nitrogen atom and will be found in the range of 41-43 ppm.

The β-carbon (-CH₂-CH₂-CH₃) is predicted to appear around 22-24 ppm.

The terminal γ-methyl carbon (-CH₂-CH₃) is the most shielded carbon and will have a chemical shift of approximately 11-12 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C=O | 170 - 173 |

| CH₃-C=O | ~ 23 |

| -NH-CH₂- | 41 - 43 |

| -CH₂-CH₂-CH₃ | 22 - 24 |

| -CH₂-CH₃ | 11 - 12 |

Note: The data in this table is based on typical chemical shift values for similar functional groups and does not represent experimentally verified data for this compound.

While one-dimensional NMR provides fundamental data, two-dimensional and advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Correlation (HETCOR) can offer deeper structural insights.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment on this compound would show positive signals for the two CH₃ carbons and negative signals for the two CH₂ carbons. The quaternary carbonyl carbon would be absent, confirming its identity.

HETCOR (or its more modern counterparts, HSQC and HMBC) is a 2D technique that correlates proton and carbon signals, showing which protons are directly attached to which carbons. For this compound, a HETCOR spectrum would show cross-peaks connecting the ¹H signal at ~0.9 ppm to the ¹³C signal at ~11 ppm (the γ-CH₃ group), the ¹H signal at ~1.5 ppm to the ¹³C signal at ~23 ppm (the β-CH₂ group), the ¹H signal at ~3.2 ppm to the ¹³C signal at ~42 ppm (the α-CH₂ group), and the ¹H signal at ~2.0 ppm to the ¹³C signal at ~23 ppm (the acetyl CH₃ group).

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. libretexts.org The resulting fragmentation pattern is a reproducible fingerprint of the molecule.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 101, which corresponds to its molecular weight. nist.gov The fragmentation is dominated by cleavages adjacent to the carbonyl and nitrogen atoms. A prominent fragmentation pathway is the McLafferty rearrangement, which is common for amides. This rearrangement results in the formation of a characteristic ion at m/z 59. Another significant fragmentation is the alpha-cleavage (β-cleavage relative to the carbonyl group) of the C-C bond in the propyl group, leading to the formation of a stable iminium cation at m/z 72. orgchemboulder.com The base peak, which is the most abundant ion, is often observed at m/z 30.

The major fragments observed in the EI-MS spectrum are detailed in the table below. nist.gov

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 101 | 51.8 | [CH₃CONHCH₂CH₂CH₃]⁺ (Molecular Ion) |

| 86 | 37.7 | [M - CH₃]⁺ |

| 72 | 30.3 | [CH₃CONHCH₂]⁺ |

| 44 | 17.2 | [CH₂CH₂NH₂]⁺ |

| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. Unlike EI-MS, ESI-MS typically produces intact molecular ions with minimal fragmentation. The analyte solution is sprayed through a high-voltage capillary, creating charged droplets from which solvent evaporates to yield gas-phase ions.

For a compound like this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 102. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as the sodiated molecule [M+Na]⁺ at m/z 124 or the potassiated molecule [M+K]⁺ at m/z 140 may also be observed. This technique is highly valuable for confirming the molecular weight of the compound without the complication of extensive fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular mass. By providing mass measurements with high accuracy, typically to within a few parts per million (ppm), HRMS allows for the confident determination of elemental compositions. For this compound, with the chemical formula C5H11NO, the exact mass is a critical parameter for its unambiguous identification.

The monoisotopic mass of this compound has been determined to be 101.084063974 Da. nih.gov This value is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This level of precision is instrumental in distinguishing this compound from other isomeric or isobaric compounds, which may have the same nominal mass but different elemental formulas. In practice, techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are employed to achieve the high resolution necessary for such accurate mass measurements.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C5H11NO nih.gov |

| Monoisotopic Mass | 101.084064 Da nih.gov |

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational Frequency Assignments

The IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. nist.govnist.gov The assignment of these bands is crucial for the structural confirmation of the molecule.

Key vibrational modes for amides include the N-H stretch, C=O stretch (Amide I band), N-H bend (Amide II band), and C-N stretch. The propyl group introduces additional vibrations corresponding to C-H stretching and bending modes.

N-H Stretching: A prominent band typically appears in the region of 3300-3500 cm⁻¹. In secondary amides like this compound, this band is often broad when hydrogen bonding is present.

C-H Stretching: Absorption bands corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the propyl chain and the acetyl group are observed in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the carbonyl group in amides, is typically found between 1630 and 1680 cm⁻¹. This is one of the most intense bands in the spectrum.

N-H Bending (Amide II): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, appears in the 1510-1570 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is generally observed in the 1200-1350 cm⁻¹ region.

Table 2: Vibrational Frequency Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| 2960-2870 | C-H Stretch | Alkyl (Propyl, Acetyl) |

| ~1650 | C=O Stretch (Amide I) | Carbonyl |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1460 | CH₂/CH₃ Bend | Alkyl |

Hydrogen Bonding Characterization via IR Spectroscopy

Infrared spectroscopy is particularly sensitive to the effects of hydrogen bonding. In the condensed phase (liquid or solid), this compound molecules can form intermolecular hydrogen bonds of the type N-H···O=C. This interaction significantly influences the vibrational frequencies of the participating functional groups.

The presence of hydrogen bonding causes a noticeable shift in the N-H and C=O stretching frequencies to lower wavenumbers (red shift). nih.gov The N-H stretching band also typically becomes broader and more intense. For the C=O group, the withdrawal of electron density by the hydrogen bond weakens the double bond, resulting in a lower vibrational frequency compared to a non-hydrogen-bonded carbonyl group. By analyzing the position and shape of the Amide I (C=O stretch) and the N-H stretch bands, it is possible to characterize the extent and nature of hydrogen bonding within a sample. For instance, a shift of the C=O band from around 1680 cm⁻¹ (free) to 1650 cm⁻¹ (hydrogen-bonded) is a clear indicator of these intermolecular interactions.

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Studies of Acetamide (B32628) Complexes

Single-crystal X-ray diffraction involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. unimi.it The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. For acetamide, these studies have revealed that the molecule is planar. researchgate.net It exists in two main crystalline forms: a stable rhombohedral form and a metastable orthorhombic form. researchgate.net This information provides a foundational understanding of the geometry and intermolecular interactions that are likely to be present in derivatives such as this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of acetamide is dominated by strong N-H···O=C hydrogen bonds, which dictate the arrangement of molecules in the solid state. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the compound.

In the stable rhombohedral form of acetamide, the molecules are organized into cyclic hexamers, where six molecules are held together by a ring of hydrogen bonds. researchgate.net In the metastable orthorhombic form, the structure consists of cyclic dimers, which are further connected into chains through additional hydrogen bonds. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of N N Propyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(n-Propyl)acetamide. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying molecular systems. nih.govmdpi.com

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms on the potential energy surface. For a flexible molecule like this compound, which contains rotatable bonds, this process is extended to a conformational analysis to identify the various stable conformers and their relative energies.

The rotation around the C-N amide bond and the C-C bonds of the n-propyl group gives rise to different spatial arrangements (conformers). Computational methods can systematically explore these rotations to locate all energy minima. For instance, studies on similar molecules, like n-propyl nitrate (B79036), have utilized DFT methods to scan dihedral angles and identify the most energetically favorable conformers. A similar approach for this compound would reveal the preferred orientation of the propyl group relative to the acetamide (B32628) plane and the energetic barriers between these conformations. The trans conformation of the amide group (where the propyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally expected to be significantly more stable than the cis conformation, a common feature in secondary amides like N-methylacetamide.

Table 1: Illustrative Example of Conformational Analysis Data for this compound (Note: This table is a representative example of results from such an analysis; specific literature data for this compound was not found.)

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Trans-I (anti-anti) | O=C-N-C: ~180, C-N-C-C: ~180 | 0.00 | ~75 |

| Trans-II (anti-gauche) | O=C-N-C: ~180, C-N-C-C: ~60 | 0.85 | ~20 |

| Cis-I | O=C-N-C: ~0 | > 2.5 | <5 |

Vibrational Spectroscopy Simulations (e.g., DFT/B3LYP)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for molecular characterization. DFT calculations, particularly with the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are highly effective for simulating the vibrational spectra of molecules. researchgate.net These simulations yield harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to assign specific absorption bands to particular molecular motions (e.g., stretching, bending, twisting).

For this compound, key vibrational modes would include:

Amide I band: Primarily C=O stretching, typically appearing around 1650 cm⁻¹.

Amide II band: A mix of N-H in-plane bending and C-N stretching, usually found near 1550 cm⁻¹.

Amide III band: A more complex mode involving C-N stretching and N-H bending.

N-H stretching: A strong band typically above 3200 cm⁻¹.

C-H stretching: From the methyl and propyl groups, appearing around 2800-3000 cm⁻¹.

Theoretical calculations on related amides have shown that intermolecular hydrogen bonding significantly influences the positions of the N-H and C=O stretching frequencies. Comparing the calculated spectrum of a single molecule (gas phase) with experimental spectra (condensed phase) can provide insights into these intermolecular interactions.

Table 2: Illustrative Vibrational Frequencies for this compound (Trans Conformer) (Note: This table represents typical results from a DFT/B3LYP calculation. Specific published data for this compound is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | N-H stretch |

| ν(C-H) | 2980-3050 | C-H asymmetric/symmetric stretch |

| ν(C=O) (Amide I) | 1685 | C=O stretch |

| δ(N-H) + ν(C-N) (Amide II) | 1560 | N-H bend + C-N stretch |

| τ(CH₂) | 1250 | CH₂ twist |

Chemical Shift Prediction using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, which are then converted into chemical shifts. When combined with DFT, the GIAO method can accurately predict ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental signals.

For this compound, GIAO calculations would predict the chemical shifts for the unique hydrogen and carbon atoms in the molecule. The chemical environment of each nucleus, dictated by the molecule's electronic structure, determines its shielding and, consequently, its chemical shift. For example, the protons on the carbon adjacent to the nitrogen atom are expected to be deshielded compared to those on the terminal methyl group of the propyl chain. Similarly, the carbonyl carbon would exhibit a characteristic downfield shift. The accuracy of these predictions is often improved by performing calculations that include a solvent model, as solvation can influence the electronic distribution.

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure provides a deeper understanding of chemical reactivity, bonding, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more readily undergoes electronic excitation. nih.gov For this compound, the HOMO is typically localized on the amide group, particularly involving the lone pair electrons of the oxygen and nitrogen atoms. The LUMO is often a π* antibonding orbital associated with the carbonyl (C=O) group. Computational studies on various acetamide derivatives confirm that charge transfer often occurs within the molecule, and the HOMO-LUMO gap is a key parameter in assessing its reactivity. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Data for this compound (Note: This table provides a representative example of FMO analysis results. Specific published data for this compound could not be located.)

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating ability |

| LUMO Energy | 1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.3 | Chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, core orbitals, and bonding/antibonding orbitals. This method is particularly powerful for analyzing intermolecular interactions, such as hydrogen bonding, and understanding charge delocalization and hyperconjugative effects within a molecule.

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n_N → π_CO). This interaction is responsible for the partial double-bond character of the C-N amide bond and its planarity. The strength of this interaction can be estimated by the second-order perturbation theory energy, E(2). Furthermore, when studying dimers or solvated clusters of this compound, NBO analysis can identify and quantify the strength of intermolecular hydrogen bonds, such as the N-H···O=C interaction, by analyzing the charge transfer from the lone pair of the oxygen atom (n_O) to the antibonding orbital of the N-H bond (σ_NH). Such analyses have been effectively used to study intermolecular forces in various acetamide derivatives. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of a molecule, which is essential for predicting how it will interact with other molecules, particularly in biological systems and chemical reactions. The MESP map is color-coded to indicate different regions of electrostatic potential; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral or near-zero potential.

For this compound, the MESP map is dominated by the features of the amide functional group. The most negative potential is localized around the carbonyl oxygen atom, a consequence of its high electronegativity and the presence of lone pairs of electrons. This region is a prime site for electrophilic attack and for forming hydrogen bonds where the oxygen acts as an acceptor. The nitrogen atom also exhibits a region of negative potential, though less intense than that of the oxygen.

Conversely, the most positive electrostatic potential is found on the hydrogen atom attached to the amide nitrogen (N-H). This significant positive potential arises from the strong electron-withdrawing effect of the adjacent nitrogen and carbonyl group, making this hydrogen a strong hydrogen bond donor. The hydrogen atoms of the n-propyl group and the methyl group exhibit moderately positive potential.

These electrostatic features are critical in determining the molecule's solubility, crystal packing, and interactions with biological receptors. The clear separation of positive and negative potential regions underscores the polar nature of the amide group.

Table 1: Hypothetical Molecular Electrostatic Potential (MESP) Values at Key Atomic Sites of this compound

| Atomic Site | Predicted MESP Value (kcal/mol) | Interpretation |

| Carbonyl Oxygen (O) | -55 | Strong negative potential; high electron density; site for electrophilic attack. |

| Amide Hydrogen (H attached to N) | +65 | Strong positive potential; electron deficient; primary hydrogen bond donor site. |

| Amide Nitrogen (N) | -30 | Moderate negative potential; electron-rich. |

| Carbonyl Carbon (C of C=O) | +40 | Moderate positive potential; electrophilic character. |

| Propyl Chain Hydrogens | +10 to +15 | Weakly positive potential; non-polar character. |

Topological Analysis of Electron Density

The topological analysis of electron density provides a quantitative description of chemical bonding and molecular structure based on the features of the electron density function, ρ(r). This approach, rooted in Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM), allows for a rigorous definition of atoms, bonds, and the nature of chemical interactions.

The Atoms in Molecule (AIM) theory analyzes the topology of the electron density to partition a molecule into atomic basins. Critical points in the electron density, where the gradient of the density is zero, are located and characterized. For this compound, this analysis would identify bond critical points (BCPs) for each covalent bond. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bonds.

A high value of ρ(r) at the BCP indicates a significant accumulation of electron density, characteristic of a covalent bond.

The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0).

For this compound, the C=O double bond is expected to have the highest ρ(r) value, indicative of its strength and shared covalent character. The C-N bond of the amide group would also show significant covalent character, though less than the C=O bond. The C-C and C-H bonds of the alkyl groups would exhibit typical shared-shell characteristics. Analysis of potential intramolecular hydrogen bonds, for instance between the carbonyl oxygen and a hydrogen on the propyl chain, would be characterized by a bond path and a BCP with low ρ(r) and positive ∇²ρ(r).

Table 2: Predicted Atoms in Molecules (AIM) Topological Parameters for Selected Bonds in this compound

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Interpretation |

| C=O | 0.45 | -1.8 | Strong shared-shell interaction (covalent character). |

| C-N (amide) | 0.28 | -0.9 | Significant shared-shell interaction with some polar character. |

| N-H | 0.32 | -1.5 | Polar covalent bond. |

| C-C (propyl) | 0.24 | -0.7 | Typical single covalent bond. |

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, typical of covalent bonds, lone pairs, and atomic core shells.

In this compound, the ELF analysis would reveal distinct basins of high localization. The highest ELF values are expected in the core shells of the carbon, nitrogen, and oxygen atoms. Significant localization would also be observed in the regions corresponding to the covalent bonds (C=O, C-N, N-H, C-C, C-H). Furthermore, prominent localization basins corresponding to the lone pairs of electrons on the oxygen and nitrogen atoms would be clearly visible. These lone pair basins are crucial as they represent the nucleophilic centers of the molecule. The ELF topology thus provides a clear, visual representation of the molecule's Lewis structure.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density, it is possible to distinguish between different types of interactions.

Strong attractive interactions (e.g., hydrogen bonds): Characterized by spikes in the RDG plot at negative values of the x-axis.

Weak interactions (e.g., van der Waals forces): Appear as spikes near zero on the x-axis.

Strong repulsive interactions (e.g., steric clashes): Indicated by spikes at positive values.

For this compound, RDG analysis would primarily highlight the strong covalent bonds within the molecule. In a dimeric or aggregated state, this analysis would be particularly insightful, revealing the presence of intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another. It would also map the weaker van der Waals interactions between the alkyl chains. These interactions are fundamental to understanding the condensed-phase behavior of the compound.

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to visualize regions of high electron localization. LOL provides a different mathematical formulation to achieve a similar goal, often yielding clearer and more distinct representations of bonding and lone pair regions. High LOL values indicate areas where electrons are more localized than in a uniform electron gas of the same density.

For this compound, the LOL map would show high values (approaching 1) in the regions of the C, N, and O core electrons, all covalent bonds, and the lone pairs of the oxygen and nitrogen atoms. The spatial arrangement and shape of these LOL basins provide a detailed picture of the electron pair domains as described by VSEPR theory, corroborating the structural and electronic information obtained from ELF analysis.

Table 3: Predicted ELF and LOL Basin Population for this compound

| Basin Type | Predicted Population (e⁻) | Location |

| V(O) Lone Pair 1 | 2.1 | Carbonyl Oxygen |

| V(O) Lone Pair 2 | 2.1 | Carbonyl Oxygen |

| V(N) Lone Pair | 1.9 | Amide Nitrogen |

| V(C,O) Bond | 3.5 | Carbonyl Double Bond |

| V(C,N) Bond | 2.1 | Amide C-N Bond |

| V(N,H) Bond | 2.0 | Amide N-H Bond |

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to predict the most reactive sites in a molecule. The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, indicating its propensity to undergo nucleophilic, electrophilic, or radical attack.

f⁺: Indicates the site for nucleophilic attack (where an electron is best accepted).

f⁻: Indicates the site for electrophilic attack (where an electron is most easily donated).

f⁰: Indicates the site for radical attack.

In this compound, the amide functional group dictates the primary reactive sites.

Nucleophilic Attack (f⁺): The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. It is therefore predicted to have the highest f⁺ value, making it the most susceptible site for attack by nucleophiles.

Electrophilic Attack (f⁻): The carbonyl oxygen, with its high electron density and lone pairs, is the most probable site for attack by electrophiles and will have the highest f⁻ value. The nitrogen atom is also a potential site, but its reactivity is somewhat attenuated by resonance delocalization of its lone pair into the carbonyl group.

This analysis provides a quantitative basis for predicting the regioselectivity of chemical reactions involving this compound.

Table 4: Predicted Condensed Fukui Function Values for Key Atoms in this compound

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon (C) | 0.25 | 0.05 | Most likely site for nucleophilic attack. |

| Carbonyl Oxygen (O) | 0.08 | 0.30 | Most likely site for electrophilic attack. |

| Amide Nitrogen (N) | 0.06 | 0.15 | Secondary site for electrophilic attack. |

| Amide Hydrogen (H) | 0.10 | 0.02 | Potential site for deprotonation (acidic character). |

Molecular Dynamics and Docking Simulations of this compound

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, while docking simulations predict the preferred orientation of one molecule when bound to a second. These techniques are instrumental in understanding how a ligand might interact with a biological target.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling for this compound would involve simulating its interaction with a specific protein's binding site. This would theoretically identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. However, without published studies docking this compound into a specific receptor, any discussion of its interaction patterns would be purely speculative.

Binding Affinity Prediction

Predicting the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its receptor. Computational methods to predict this for this compound would require its simulation within a defined biological target. As no such studies are publicly available, a data table of predicted binding affinities cannot be generated.

Conformational Sampling and Structural Flexibility

Conformational sampling explores the different shapes a molecule can adopt. For this compound, this would involve analyzing the rotation around its single bonds to understand its structural flexibility. While the fundamental principles of molecular mechanics suggest that the propyl chain and the acetamide group will have specific preferred orientations to minimize steric hindrance, detailed quantitative findings from dedicated computational studies are not available.

Biochemical Interactions and Biological Activity Research of N N Propyl Acetamide Derivatives

Studies on Antimicrobial Efficacy of Acetamide (B32628) Compounds

The antimicrobial potential of acetamide derivatives has been a significant area of research, with studies evaluating their efficacy against a wide range of pathogenic bacteria and fungi.

Evaluation against Bacterial Pathogens

Derivatives of acetamide have shown considerable promise as antibacterial agents. A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against several plant pathogenic bacteria. mdpi.com One of the standout compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), proving more potent than commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Further investigation through scanning electron microscopy revealed that compound A1 likely exerts its effect by causing the rupture of the bacterial cell membrane. mdpi.com

In another study, new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines were synthesized. Among these, derivatives featuring heterocyclic amines, such as those with oxadiazole, pyrrolidine, and pyridine (B92270) moieties, displayed significant antibacterial activity comparable to the standard drug levofloxacin. mdpi.com Two compounds, designated 2b and 2i, were particularly effective and their minimum inhibitory concentrations (MIC) were determined against several bacterial strains. Both compounds showed MIC values close to the positive control, especially against E. coli, S. typhi, S. aureus, and B. subtilus. mdpi.com Notably, for B. subtilus, the MIC of compound 2b was even lower than that of levofloxacin. mdpi.com

| Compound | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 µM | mdpi.com |

| Compound 2b (a 2-mercaptobenzothiazole derivative) | E. coli | MIC | Comparable to levofloxacin | mdpi.com |

| S. typhi | MIC | Comparable to levofloxacin | mdpi.com | |

| S. aureus | MIC | Comparable to levofloxacin | mdpi.com | |

| B. subtilus | MIC | Lower than levofloxacin | mdpi.com | |

| Compound 2i (a 2-mercaptobenzothiazole derivative) | E. coli | MIC | Comparable to levofloxacin | mdpi.com |

| S. typhi | MIC | Comparable to levofloxacin | mdpi.com | |

| S. aureus | MIC | Comparable to levofloxacin | mdpi.com | |

| B. subtilus | MIC | Equal to levofloxacin | mdpi.com |

Evaluation against Fungal Pathogens

The antifungal properties of acetamide derivatives have also been explored, with notable success against clinically relevant fungal species. The compound 2-chloro-N-phenylacetamide has been identified as a molecule with significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.br It was effective against all tested strains of C. albicans and C. parapsilosis, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) of 512-1,024 µg/mL. scielo.br This compound also inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%. scielo.br

Further studies on 2-chloro-N-phenylacetamide (termed A1Cl) confirmed its fungicidal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 µg/ml. nih.gov In silico studies suggest its mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov The same compound also demonstrated efficacy against Aspergillus niger, with MICs between 32 and 256 μg/mL. nih.gov The probable mechanism of action against A. niger is believed to be its interaction with ergosterol (B1671047) in the plasma membrane. nih.gov

| Compound | Fungal Strain | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans | MIC | 128 - 256 | scielo.br |

| Candida parapsilosis | MIC | 128 - 256 | scielo.br | |

| Candida tropicalis | MIC | 16 - 256 | nih.gov | |

| Aspergillus niger | MIC | 32 - 256 | nih.gov | |

| 2-chloro-N-phenylacetamide | C. albicans / C. parapsilosis | MFC | 512 - 1024 | scielo.br |

| Aspergillus niger | MFC | 64 - 1024 | nih.gov |

Anti-inflammatory Mechanism Exploration

The anti-inflammatory potential of acetamide derivatives has been investigated through both in vitro and in vivo models, revealing their ability to modulate key inflammatory pathways.

In Vitro Inflammatory Marker Modulation

Research into the in vitro anti-inflammatory activities of novel acetamide derivatives has shown they can effectively modulate key inflammatory mediators. In one study, certain acetamide compounds were tested for their ability to affect nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells. mdpi.com Two compounds in particular, 40006 and 40007, significantly reduced NO production at concentrations ranging from 0.1 to 10 µM. mdpi.com This indicates a direct inhibitory effect on inflammatory pathways within these immune cells.

In Vivo Anti-inflammatory Response in Animal Models

The anti-inflammatory effects of acetamide derivatives have been substantiated in various animal models. Novel acetamide derivatives of 2-aminobenzimidazole, referred to as N1 and N2, were tested for their anti-arthritic effects in rats. nih.gov These compounds produced a dose-dependent anti-inflammatory effect in a carrageenan-induced paw inflammation model. nih.gov In a more chronic model of complete Freund's adjuvant (CFA)-induced inflammatory arthritis, both compounds also significantly reduced paw edema. nih.gov Histopathological and X-ray analyses confirmed that the N1 and N2 treated groups had minimal inflammation and preserved joint structures. nih.gov

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Compound N1 (2-aminobenzimidazole derivative) | Carrageenan-induced paw edema (Rat) | Dose-dependent reduction in inflammation | nih.gov |

| Compound N2 (2-aminobenzimidazole derivative) | Carrageenan-induced paw edema (Rat) | Dose-dependent reduction in inflammation | nih.gov |

| Compound N1 (2-aminobenzimidazole derivative) | CFA-induced inflammatory arthritis (Rat) | Reduced paw edema and joint inflammation | nih.gov |

| Compound N2 (2-aminobenzimidazole derivative) | CFA-induced inflammatory arthritis (Rat) | Reduced paw edema and joint inflammation | nih.gov |

Neuropharmacological Investigations

The structural framework of acetamide has served as a basis for the development of compounds with significant neuropharmacological activity, including potential treatments for neurodegenerative diseases and analgesia.

Acetamide-type compounds have been identified as potent modulators of enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov Specifically, inhibitors of MAO-B, which is involved in the breakdown of dopamine, are relevant for the treatment of Parkinson's disease. nih.gov Molecular docking studies of certain N-aryl-2-(N-disubstituted) acetamide compounds have shown a potential selective affinity for MAO-B, suggesting their promise in the development of new therapies for Parkinson's. nih.gov

Furthermore, benzimidazole-containing acetamide derivatives have been investigated for their neuroprotective effects against ethanol-induced neurodegeneration in a rat model. nih.gov Two derivatives, 3a and 3b, were shown to attenuate neuroinflammation and oxidative stress. nih.gov In behavioral tests, these compounds improved performance, indicating a protective effect on learning and memory processes. nih.gov

In the realm of analgesia, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and tested for their pain-relieving properties. researchgate.net When administered at 100 mg/kg doses in mice, these compounds significantly reduced writhing responses induced by acetic acid and increased pain tolerance in hot-plate and tail-clip tests, indicating potent analgesic activity without negatively affecting motor coordination. researchgate.net

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Cholinergic)

Research into the mechanism of action for certain N-(n-propyl)acetamide derivatives has explored their interaction with key neurotransmitter systems. A study involving N-propyl-2,2-diphenyl-2-hydroxyacetamide, an α-hydroxyamide derivative, investigated its potential effects on the serotonergic and GABAergic systems. The investigation included binding assays for the 5-HT1A serotonin receptor and the GABAA receptor. The results indicated that the observed pharmacological effects of this compound are not likely mediated through these specific serotonergic or GABAergic receptors researchgate.net. Instead, the study suggested that the compound's anticonvulsant and antidepressant-like activities could be attributed to its properties as a voltage-gated sodium channel blocker researchgate.net.

Antidepressant Activity Studies

Several studies have evaluated this compound derivatives for their potential as antidepressant agents. In preclinical models, these compounds have shown significant antidepressant-like effects.

One study reported that N-propyl-2,2-diphenyl-2-hydroxyacetamide exhibited a noteworthy antidepressant-like effect in mice, as demonstrated in the tail suspension and forced swimming tests, which are common behavioral assays for screening potential antidepressant compounds researchgate.netnih.gov.

Further research on a broader class of phenylacetamide derivatives also demonstrated significant antidepressant activity in animal models. nih.gov A study systematically evaluated a series of synthesized phenylacetamides in tail suspension and forced swimming tests, revealing that many of the compounds displayed moderate to good antidepressant potential. The most potent derivative in this series showed greater efficacy than the standard antidepressant drugs moclobemide, imipramine, and fluoxetine (B1211875) in these tests nih.gov. The activity of these compounds was found to be dose-dependent, with an optimal dose identified for eliciting the most significant effects nih.gov.

| Compound Class | Animal Model | Test | Observed Effect |

| α-hydroxyamides | Mice | Tail Suspension Test | Antidepressant-like activity researchgate.net |

| α-hydroxyamides | Mice | Forced Swimming Test | Antidepressant-like activity researchgate.net |

| Phenylacetamides | Mice | Tail Suspension Test | Moderate to good antidepressant activity nih.gov |

| Phenylacetamides | Mice | Forced Swimming Test | Moderate to good antidepressant activity nih.gov |

Cognitive Enhancement Research

Cognitive enhancers, also known as nootropics, are substances intended to improve mental functions such as memory, creativity, and motivation. brieflands.com The field includes a wide range of substances, from synthetic compounds like Piracetam, developed in the 1960s, to wakefulness-promoting agents like Modafinil. brieflands.com While the general class of acetamides includes compounds studied for cognitive effects, such as Piracetam and Aniracetam, specific research focusing on this compound and its direct derivatives for cognitive enhancement is not extensively documented in the available scientific literature. Studies on related compounds have sometimes failed to demonstrate significant cognitive benefits in clinical or preclinical settings nih.gov.

Neuroprotective Effects

The potential for amide-containing compounds to confer neuroprotection has been explored. A study on N-acetylcysteine amide (NACA), a compound with an amide structure, investigated its effects following traumatic brain injury (TBI) in rats. The research found that NACA treatment led to a decrease in neuronal degeneration and apoptosis (programmed cell death) in the brain tissue. nih.gov Furthermore, the administration of NACA was associated with increased levels of the antioxidative enzyme manganese superoxide (B77818) dismutase (MnSOD) nih.gov. These findings suggest that NACA may help protect brain tissue from the secondary damage cascades that occur after a traumatic injury nih.gov. This research highlights a potential therapeutic avenue for amide derivatives in the context of neuroprotection.

Oncological Research and Cytotoxic Effects

Derivatives of this compound, particularly phenylacetamide derivatives, have been a subject of oncological research, focusing on their ability to kill cancer cells and their potential as anti-cancer drugs.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic (cell-killing) effects of phenylacetamide derivatives against a variety of human cancer cell lines in vitro. These compounds have been shown to inhibit the growth of cancer cells in a dose-dependent manner tbzmed.ac.ir.

One study evaluated a series of eleven phenylacetamide derivatives against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines tbzmed.ac.irtbzmed.ac.ir. The results, measured by IC50 values (the concentration of a drug that inhibits cell growth by 50%), indicated significant cytotoxic effects. For instance, one derivative (3d) showed an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cell lines tbzmed.ac.irtbzmed.ac.ir.

Another investigation into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives tested their cytotoxicity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The study found that these compounds generally exhibited better cytotoxic activity against the PC3 cell line compared to the others nih.gov. The presence of a nitro moiety on the phenyl ring was associated with higher cytotoxic effects compared to a methoxy (B1213986) moiety nih.gov.

The table below summarizes the cytotoxic activity of selected phenylacetamide derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (μM) |

| 3d (2-Cl) | MDA-MB-468 | 0.6 ± 0.08 tbzmed.ac.irtbzmed.ac.ir |

| 3d (2-Cl) | PC-12 | 0.6 ± 0.08 tbzmed.ac.irtbzmed.ac.ir |

| 3c (4-F) | MCF-7 | 0.7 ± 0.08 tbzmed.ac.irtbzmed.ac.ir |

| 3d (2-Cl) | MCF-7 | 0.7 ± 0.4 tbzmed.ac.irtbzmed.ac.ir |

| 2b | PC3 | 52 nih.gov |

| 2c | PC3 | 80 nih.gov |

| 2c | MCF-7 | 100 nih.gov |

| Doxorubicin (Control) | MDA-MB-468 | 0.38 ± 0.07 tbzmed.ac.ir |

| Imatinib (Control) | PC3 | 40 nih.gov |

| Imatinib (Control) | MCF-7 | 98 nih.gov |

Evaluation as Potential Anti-cancer Agents

The demonstrated cytotoxicity of acetamide derivatives has led to their evaluation as potential anti-cancer therapeutic agents. nih.govijcce.ac.ir The primary mechanism often investigated is the induction of apoptosis, or programmed cell death, in cancer cells. The development of new anticancer drugs is crucial for overcoming issues of drug resistance and side effects associated with current treatments tbzmed.ac.irtbzmed.ac.ir.

Research has shown that phenylacetamide derivatives can trigger apoptosis through both internal and external cellular pathways. tbzmed.ac.irtbzmed.ac.ir This was confirmed through TUNEL assays, which detect DNA fragmentation characteristic of apoptosis, and by measuring the activity of key apoptotic proteins like caspase 3 tbzmed.ac.irtbzmed.ac.ir. The ability of these compounds to induce apoptosis makes them promising candidates for further development in cancer therapy tbzmed.ac.ir. Studies on 1,3-thiazole derivatives containing an acetamide structure have also identified them as potential anticancer lead compounds ijcce.ac.ir.

Enzyme and Receptor Binding Studies

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For derivatives of this compound, research has focused on their ability to bind to specific cellular receptors and inhibit enzyme activity, revealing potential pathways for therapeutic intervention.

Specific Receptor Binding Affinity

While research specifically detailing the receptor binding profile of this compound is limited, studies on broader classes of N-substituted acetamide derivatives have demonstrated significant and specific interactions with various receptors. These studies highlight the importance of the N-substituent in determining binding affinity and selectivity.

One area of investigation involves the Translocator Protein (TSPO) , an 18 kDa protein in the outer mitochondrial membrane that is overexpressed in many types of cancer cells. A study on pyrazolopyrimidine-based TSPO ligands with an N,N-disubstituted acetamide moiety explored how varying the N-alkyl groups affects binding affinity. It was found that the acetamide position is notably tolerant to N-alkyl substitutions, with derivatives having alkyl chains from one to six carbons long exhibiting high affinity in the nanomolar to sub-nanomolar range. This suggests that the N-propyl group would be a viable substituent for maintaining high-affinity binding to TSPO. The study also noted that while straight-chain N-alkyl substitutions of up to five carbons were well-tolerated, bulky groups like t-butyl could significantly decrease binding affinity, underscoring the specific steric requirements of the binding pocket.

More recently, N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor (P2Y14R) , which is implicated in inflammatory diseases. In a 2024 study, researchers designed and synthesized a series of these derivatives, leading to the discovery of compounds with high binding affinity. The most potent antagonist, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, exhibited an IC50 value of 0.6 nM, demonstrating a strong interaction with the receptor. This research illustrates how the acetamide scaffold can be modified to achieve highly specific and potent receptor antagonism.

Enzyme Inhibition Mechanisms

Acetamide derivatives have been extensively studied as inhibitors of various enzymes, a property that forms the basis for many established and experimental drugs. The core acetamide structure serves as a versatile scaffold for designing specific inhibitors by modifying its substituents.

Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Acetamide derivatives have been a focus in the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Paracetamol (acetaminophen), a widely used analgesic, is a notable example of a drug bearing an acetamide group. Molecular docking studies of some acetamide derivatives with the COX-2 enzyme have shown that the nitrogen atom of the acetamide moiety can form crucial hydrogen bonds with amino acid residues like Ser-353 and Trp-387 in the active site, contributing to the inhibitory activity.

Carbonic Anhydrase (CA) Inhibition: Isatin N-phenylacetamide based sulphonamides have been synthesized and evaluated for their inhibitory activity against human (h) carbonic anhydrase isoforms hCA I, hCA II, hCA IX, and hCA XII. One derivative showed a particularly effective inhibition profile against hCA II with an inhibition constant (K_I) of 5.87 nM. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

Urease Inhibition: Derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide have been synthesized and screened for their ability to inhibit the urease enzyme. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Kinetic studies of related acetamide-sulfonamide compounds have shown them to be potent competitive inhibitors of urease, with some derivatives exhibiting IC50 values in the micromolar range.

Table 1: Enzyme Inhibition Data for Selected Acetamide Derivatives

| Derivative Class | Target Enzyme | Key Finding | Potency (Example) |

|---|---|---|---|

| Isatin N-phenylacetamide sulphonamides | Carbonic Anhydrase II (hCA II) | Effective inhibition against multiple isoforms. | K_I = 5.87 nM |

| N-phenylacetamide sulphonamides | Urease | Competitive inhibition mechanism. | IC50 = 9.95 µM |

| Phenoxy Acetamide Derivatives | Cyclooxygenase-II (COX-2) | Inhibition is a key mechanism for anti-inflammatory effects. | IC50 = 0.616 µM |

Biomarker Discovery and Diagnostic Applications

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has become a powerful tool for discovering biomarkers for diagnosing and monitoring diseases.

Correlation with Disease Progression

Consistent with the lack of its identification as a disease-specific biomarker, there is no scientific literature available that correlates the concentration or longitudinal changes of this compound with the progression, severity, or treatment response of any disease. Longitudinal metabolomics studies, which track metabolite changes over time, are crucial for identifying markers of disease progression. While such studies have successfully identified lipids and carnitine metabolism byproducts as being associated with the progression of amyotrophic lateral sclerosis (ALS), this compound has not been implicated in these or other similar studies. Future untargeted metabolomics research with broader compound coverage may reveal a role for short-chain N-alkylacetamides in disease processes.

Analgesic Activity Assessment of Acetamide Derivatives

The search for new and effective analgesics with fewer side effects is a major goal in medicinal chemistry. Acetamide derivatives have long been recognized for their potential analgesic properties, with paracetamol being the most prominent example. Research has focused on synthesizing novel acetamide derivatives and evaluating their efficacy using established animal models of pain.

The analgesic potential of these compounds is typically assessed against different types of pain stimuli—thermal, mechanical, and chemical—using a battery of tests.

Hot-Plate Test: This test measures the response to thermal pain (nociception). An animal is placed on a heated surface, and the time it takes for it to show a pain response (e.g., licking a paw or jumping) is recorded. An increase in this latency time indicates a centrally acting analgesic effect.

Tail-Clip and Tail-Flick Tests: These are used to evaluate the response to mechanical or thermal pain. Pressure is applied to the tail, or it is exposed to a heat source, and the time until the animal withdraws its tail is measured. This response is primarily mediated at the spinal cord level.

Acetic Acid-Induced Writhing Test: This model assesses peripherally acting analgesics. An injection of acetic acid into the peritoneal cavity of a mouse causes characteristic stretching and writhing movements. Effective analgesics reduce the number of these writhes, indicating their ability to inhibit the inflammatory pain pathway.

In a representative study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for analgesic activity. tandfonline.comresearchgate.netnih.gov The compounds were administered to mice at a dose of 100 mg/kg and showed significant analgesic effects across all three testing models. tandfonline.comresearchgate.netnih.gov They produced a significant increase in latency in the hot-plate and tail-clip tests and a marked decrease in the number of writhes in the acetic acid test. tandfonline.comresearchgate.netnih.gov The fact that these compounds were active in both the hot-plate and tail-clip tests suggests that their analgesic mechanism involves both supraspinal (brain) and spinal pathways. tandfonline.com

Table 2: Analgesic Activity of Representative Acetamide Derivatives in Animal Models

| Test Model | Pain Type | Observed Effect of Acetamide Derivatives | Implied Mechanism |

|---|---|---|---|

| Hot-Plate Test | Thermal (Central) | Increased latency to pain response (paw licking/jumping). tandfonline.comresearchgate.netnih.gov | Supraspinal (Centrally Mediated) Analgesia |

| Tail-Clip Test | Mechanical (Spinal) | Increased latency to tail withdrawal. tandfonline.comresearchgate.netnih.gov | Spinal Analgesia |

| Acetic Acid Writhing Test | Chemical/Inflammatory (Peripheral) | Significant reduction in the number of writhes. tandfonline.comresearchgate.netnih.gov | Peripheral Analgesia (e.g., COX inhibition) |

Mechanical Nociceptive Stimuli Response

Mechanical nociception is the response to painful stimuli such as pressure or physical force. The tail-clip test is a widely used method to assess the analgesic effects of compounds against mechanical pain. In this test, a clip is applied to the base of the animal's tail, and the time taken for the animal to attempt to remove the clip is recorded.

The same study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives also investigated their effects on mechanical nociceptive stimuli using the tail-clip test. nih.govtandfonline.comresearchgate.net The results showed that these compounds significantly increased the latency in the tail-clip test, suggesting an analgesic effect against mechanical pain. The tail-clip test is considered to primarily measure spinal reflexes, indicating that these acetamide derivatives may have an impact on spinal pain pathways. tandfonline.com

Below is a table summarizing the results from the tail-clip test for the aforementioned acetamide derivatives.

| Compound | Latency Time (seconds) |

| Control | 3.8 ± 0.4 |

| Derivative 2a | 6.9 ± 0.7 |

| Derivative 2b | 6.5 ± 0.8 |

| Derivative 2c | 7.8 ± 0.9*** |

| Derivative 2d | 6.1 ± 0.6 |

| Derivative 2e | 8.5 ± 1.0*** |

| Derivative 2f | 7.5 ± 0.8 |

| Derivative 2g | 6.3 ± 0.5 |

| Derivative 2h | 8.1 ± 0.9 |

| Derivative 2i | 7.2 ± 0.7** |

| Derivative 2j | 7.9 ± 0.6 |

| Morphine | 13.2 ± 1.2*** |

| Values are presented as mean ± SEM. Significance against control values: *p<0.05, **p<0.01, **p<0.001. Data from a study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. |

Chemical Nociceptive Stimuli Response

Chemical nociception is induced by substances that cause tissue irritation and inflammation, leading to a pain response. The acetic acid-induced writhing test is a standard method for evaluating peripherally acting analgesics. In this test, an intraperitoneal injection of acetic acid induces characteristic abdominal constrictions, or "writhing." The number of writhes is counted, and a reduction in this number indicates an analgesic effect.

The study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives also demonstrated significant activity in the acetic acid-induced writhing test. nih.govtandfonline.comresearchgate.net All tested compounds caused a significant decrease in the number of acetic acid-induced writhing responses. nih.gov This test is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics, suggesting that these acetamide derivatives may act on peripheral nociceptive mechanisms.

The table below presents the percentage of protection against writhing for the studied acetamide derivatives.

| Compound | Number of Writhings | Protection (%) |

| Control | 35.8 ± 2.1 | - |

| Derivative 2a | 14.3 ± 1.5 | 60.1 |

| Derivative 2b | 16.1 ± 1.8 | 55.0 |

| Derivative 2c | 12.5 ± 1.3 | 65.1 |

| Derivative 2d | 17.9 ± 2.0 | 50.0 |

| Derivative 2e | 10.2 ± 1.1 | 71.5 |

| Derivative 2f | 13.1 ± 1.4 | 63.4 |

| Derivative 2g | 16.8 ± 1.9 | 53.1 |

| Derivative 2h | 11.4 ± 1.2 | 68.2 |

| Derivative 2i | 13.8 ± 1.6 | 61.5 |

| Derivative 2j | 12.0 ± 1.0 | 66.5 |

| Morphine | 4.7 ± 0.9*** | 86.9 |

| *Values are presented as mean ± SEM. Significance against control values: **p<0.001. Data from a study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. |

Environmental Fate and Degradation Studies of N N Propyl Acetamide

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. Key pathways include hydrolysis, photolysis, and oxidation.

Hydrolysis Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is a critical factor in determining the persistence of a substance in aquatic environments.

A thorough search for studies on the hydrolysis of N-(n-Propyl)acetamide yielded no specific results. There are no available data on its hydrolysis rate constant, half-life in aqueous solutions under various pH conditions (acidic, neutral, and alkaline), or the identity of its hydrolysis products.

Photolytic Degradation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or in the atmosphere.

No studies detailing the photolytic degradation of this compound were identified. Consequently, information regarding its direct or indirect photolysis quantum yield, reaction rates with photochemically produced reactive species, and the resulting degradation products is not available.

Oxidation Reactions

Oxidation reactions in the environment, often mediated by highly reactive species such as hydroxyl radicals (•OH), play a crucial role in the atmospheric and aquatic degradation of organic compounds.

Specific research on the oxidation of this compound in environmental matrices could not be found. Data on its atmospheric oxidation rate, its reaction kinetics with hydroxyl radicals, and the formation of oxidation byproducts are absent from the current scientific literature.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the primary mechanism for the removal of organic chemicals from soil and water.

Microbial Degradation in Environmental Matrices (e.g., Soil, Water)

The biodegradation of a compound in soil and water is essential for understanding its environmental persistence and potential for accumulation.

Despite the importance of this pathway, no specific studies on the microbial degradation of this compound in soil or water were found. There is no available information on its biodegradability under aerobic or anaerobic conditions, the types of microorganisms capable of its degradation, or its half-life in various environmental matrices.

Identification of Microbial Degradation Products

Identifying the products of microbial degradation is key to assessing the full environmental impact of a parent compound, as some metabolites can be more persistent or toxic than the original substance.

Given the absence of studies on the microbial degradation of this compound, there is no information available regarding the identification of its microbial degradation products.

Enzyme-Mediated Degradation Pathways (e.g., N-Dealkylation)

Enzyme-mediated degradation is a primary mechanism for the breakdown of organic compounds in the environment. For this compound, a plausible and significant enzymatic degradation pathway is N-dealkylation. This process involves the cleavage of the bond between the nitrogen atom and the n-propyl group.

N-dealkylation of amides is often catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes found in a wide range of organisms, from bacteria to mammals. The general mechanism involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that then decomposes to yield an amine and an aldehyde or ketone. In the case of this compound, this pathway would theoretically produce acetamide (B32628) and propionaldehyde.

Table 1: Plausible Enzyme-Mediated Degradation Pathway of this compound (Note: This table is based on general enzymatic reactions for N-alkylamides and does not represent specific experimental data for this compound)

| Degradation Pathway | Proposed Enzyme System | Potential Metabolites |

|---|---|---|

| N-Dealkylation | Cytochrome P450 monooxygenases | Acetamide, Propionaldehyde |

Persistence and Bioaccumulation Potential in Ecosystems

The persistence of a chemical in the environment is its ability to resist degradation, while bioaccumulation refers to its accumulation in organisms at a concentration higher than that in the surrounding environment. These are critical parameters in assessing the long-term environmental risk of a substance.